Welcome to the BenchChem Online Store!
molecular formula KH<br>HK B1199103 Potassium hydride CAS No. 7693-26-7

Potassium hydride

Cat. No. B1199103
M. Wt: 40.106 g/mol
InChI Key: OCFVSFVLVRNXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728701

Procedure details

To a stirred suspension of 4-(4-pyridyl) piperazin-2-one (880 mg) in dimethyl formamide (20 ml) was added potassium hydride (1.0 ml of a 20% dispersion) and the mixture stirred for 0.5 hr, after which time was added copper (I) iodide (1.0 g). After 0.25 hr there was added 4-benzyloxybromobenzene (1.2 g) and the mixture stirred at 140° C. in an argon atmosphere for 2 hr. The reaction mixture was diluted with water and brine and extracted with dichloromethane (3×40 ml); the combined extracts were washed with water and brine, dried (PS paper) and evaporated to give crude product as a pasty solid (2.0 g). This was purified by flash chromatography on silica, eluting with dichloromethane/methanol/conc. ammonia (97:2.5:0.5 v/v) to give 4-benzyloxy [4-(4-pyridyl)piperazin-2-one-1-yl]benzene as a colourless solid (1.1 g) NMR δ (d6DMSO): 3.7-3.9 (4H,m); 4.1 (2H,s); 5.1 (2H,s); 6.85 (2H,d); 7.05 (2H,d); 7.25 (2H,d); 7.3-7.6 (5H,m); 8.2 (2H,d); m/e 360 (M+H)+.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][NH:10][C:9](=[O:13])[CH2:8]2)=[CH:3][CH:2]=1.[H-].[K+].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27](Br)=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O.O.[Cl-].[Na+].O.[Cu]I>[NH3:1].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27]([N:10]2[CH2:11][CH2:12][N:7]([C:4]3[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=3)[CH2:8][C:9]2=[O:13])=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N1CC(NCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 140° C. in an argon atmosphere for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×40 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried (PS paper)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product as a pasty solid (2.0 g)
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with dichloromethane/methanol/conc

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1C(CN(CC1)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728701

Procedure details

To a stirred suspension of 4-(4-pyridyl) piperazin-2-one (880 mg) in dimethyl formamide (20 ml) was added potassium hydride (1.0 ml of a 20% dispersion) and the mixture stirred for 0.5 hr, after which time was added copper (I) iodide (1.0 g). After 0.25 hr there was added 4-benzyloxybromobenzene (1.2 g) and the mixture stirred at 140° C. in an argon atmosphere for 2 hr. The reaction mixture was diluted with water and brine and extracted with dichloromethane (3×40 ml); the combined extracts were washed with water and brine, dried (PS paper) and evaporated to give crude product as a pasty solid (2.0 g). This was purified by flash chromatography on silica, eluting with dichloromethane/methanol/conc. ammonia (97:2.5:0.5 v/v) to give 4-benzyloxy [4-(4-pyridyl)piperazin-2-one-1-yl]benzene as a colourless solid (1.1 g) NMR δ (d6DMSO): 3.7-3.9 (4H,m); 4.1 (2H,s); 5.1 (2H,s); 6.85 (2H,d); 7.05 (2H,d); 7.25 (2H,d); 7.3-7.6 (5H,m); 8.2 (2H,d); m/e 360 (M+H)+.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][NH:10][C:9](=[O:13])[CH2:8]2)=[CH:3][CH:2]=1.[H-].[K+].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27](Br)=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O.O.[Cl-].[Na+].O.[Cu]I>[NH3:1].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27]([N:10]2[CH2:11][CH2:12][N:7]([C:4]3[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=3)[CH2:8][C:9]2=[O:13])=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N1CC(NCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 140° C. in an argon atmosphere for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×40 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried (PS paper)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product as a pasty solid (2.0 g)
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with dichloromethane/methanol/conc

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1C(CN(CC1)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728701

Procedure details

To a stirred suspension of 4-(4-pyridyl) piperazin-2-one (880 mg) in dimethyl formamide (20 ml) was added potassium hydride (1.0 ml of a 20% dispersion) and the mixture stirred for 0.5 hr, after which time was added copper (I) iodide (1.0 g). After 0.25 hr there was added 4-benzyloxybromobenzene (1.2 g) and the mixture stirred at 140° C. in an argon atmosphere for 2 hr. The reaction mixture was diluted with water and brine and extracted with dichloromethane (3×40 ml); the combined extracts were washed with water and brine, dried (PS paper) and evaporated to give crude product as a pasty solid (2.0 g). This was purified by flash chromatography on silica, eluting with dichloromethane/methanol/conc. ammonia (97:2.5:0.5 v/v) to give 4-benzyloxy [4-(4-pyridyl)piperazin-2-one-1-yl]benzene as a colourless solid (1.1 g) NMR δ (d6DMSO): 3.7-3.9 (4H,m); 4.1 (2H,s); 5.1 (2H,s); 6.85 (2H,d); 7.05 (2H,d); 7.25 (2H,d); 7.3-7.6 (5H,m); 8.2 (2H,d); m/e 360 (M+H)+.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][NH:10][C:9](=[O:13])[CH2:8]2)=[CH:3][CH:2]=1.[H-].[K+].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27](Br)=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O.O.[Cl-].[Na+].O.[Cu]I>[NH3:1].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27]([N:10]2[CH2:11][CH2:12][N:7]([C:4]3[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=3)[CH2:8][C:9]2=[O:13])=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N1CC(NCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 140° C. in an argon atmosphere for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×40 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried (PS paper)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product as a pasty solid (2.0 g)
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with dichloromethane/methanol/conc

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1C(CN(CC1)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728701

Procedure details

To a stirred suspension of 4-(4-pyridyl) piperazin-2-one (880 mg) in dimethyl formamide (20 ml) was added potassium hydride (1.0 ml of a 20% dispersion) and the mixture stirred for 0.5 hr, after which time was added copper (I) iodide (1.0 g). After 0.25 hr there was added 4-benzyloxybromobenzene (1.2 g) and the mixture stirred at 140° C. in an argon atmosphere for 2 hr. The reaction mixture was diluted with water and brine and extracted with dichloromethane (3×40 ml); the combined extracts were washed with water and brine, dried (PS paper) and evaporated to give crude product as a pasty solid (2.0 g). This was purified by flash chromatography on silica, eluting with dichloromethane/methanol/conc. ammonia (97:2.5:0.5 v/v) to give 4-benzyloxy [4-(4-pyridyl)piperazin-2-one-1-yl]benzene as a colourless solid (1.1 g) NMR δ (d6DMSO): 3.7-3.9 (4H,m); 4.1 (2H,s); 5.1 (2H,s); 6.85 (2H,d); 7.05 (2H,d); 7.25 (2H,d); 7.3-7.6 (5H,m); 8.2 (2H,d); m/e 360 (M+H)+.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][NH:10][C:9](=[O:13])[CH2:8]2)=[CH:3][CH:2]=1.[H-].[K+].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27](Br)=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O.O.[Cl-].[Na+].O.[Cu]I>[NH3:1].[CH2:16]([O:23][C:24]1[CH:29]=[CH:28][C:27]([N:10]2[CH2:11][CH2:12][N:7]([C:4]3[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=3)[CH2:8][C:9]2=[O:13])=[CH:26][CH:25]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N1CC(NCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
copper (I) iodide
Quantity
1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 140° C. in an argon atmosphere for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×40 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried (PS paper)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product as a pasty solid (2.0 g)
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with dichloromethane/methanol/conc

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1C(CN(CC1)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.